BenchChemオンラインストアへようこそ!

BS3-d4 Deuterated Crosslinker

Quantitative cross-linking mass spectrometry Isotope-labeled crosslinker Peptide-spectrum-match identification

BS3-d4 (bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) is a homobifunctional, amine-reactive, non-cleavable chemical crosslinker incorporating four deuterium atoms at the suberate spacer positions. With a molecular weight of 576.45 Da and a spacer arm length of 11.4 Å, it carries a sulfo-NHS ester at each terminus that reacts with primary amines (lysine side chains and N-termini) at pH 7–9 to form stable amide bonds.

Molecular Formula C16H14D4N2Na2O14S2
Molecular Weight 576.44
Cat. No. B1192413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS3-d4 Deuterated Crosslinker
SynonymsBS3-d4, BS3-d4 Deuterated Crosslinker, Deuterated Crosslinker BS3-d4, D4-BS3
Molecular FormulaC16H14D4N2Na2O14S2
Molecular Weight576.44
Structural Identifiers
SMILESO=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+]
InChIInChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;
InChIKeyMGJYOHMBGJPESL-JVDLJEIDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BS3-d4 Deuterated Crosslinker: Specifications and Core Identity for Quantitative Cross-Linking Mass Spectrometry Procurement


BS3-d4 (bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) is a homobifunctional, amine-reactive, non-cleavable chemical crosslinker incorporating four deuterium atoms at the suberate spacer positions . With a molecular weight of 576.45 Da and a spacer arm length of 11.4 Å, it carries a sulfo-NHS ester at each terminus that reacts with primary amines (lysine side chains and N-termini) at pH 7–9 to form stable amide bonds . The compound is the deuterated mass-analog of the widely used bis(sulfosuccinimidyl) suberate (BS3-d0) crosslinker and is supplied as a water-soluble sodium salt, soluble up to approximately 10 mM in aqueous buffer . Its defining feature is the exactly 4-Da mass increment relative to the non-deuterated BS3-d0, which enables paired heavy/light isotope-dilution quantification strategies in cross-linking mass spectrometry (CLMS) workflows without altering the chemical reactivity, spacer geometry, or cross-link site specificity of the parent compound [1].

Why BS3-d4 Cannot Be Substituted by Non-Deuterated BS3-d0 or Non-Sulfonated DSS in Quantitative Cross-Linking Mass Spectrometry Workflows


Non-deuterated BS3-d0 generates cross-linked peptides that are chemically and structurally identical to those produced by BS3-d4, but it cannot provide the characteristic 4-Da paired-peak mass signature required for isotope-ratio-based quantification . Without this paired signature, distinguishing cross-linker-containing species from background and achieving confident peptide-spectrum-match assignment becomes substantially more difficult, particularly in complex mixtures [1]. DSS (disuccinimidyl suberate), the non-sulfonated structural analog, shares an identical suberate spacer and NHS-ester reactivity with BS3 but is water-insoluble and requires dissolution in DMSO or DMF prior to use, which can perturb protein conformation, introduce organic solvent artifacts, and preclude its use under strictly aqueous physiological conditions . Furthermore, DSS is not available in a deuterated matched-pair configuration, eliminating the possibility of implementing the heavy/light comparative cross-linking strategy that is the central value proposition of BS3-d4 . Deuterated BS2G-d4 (bis(sulfosuccinimidyl) glutarate-d4) offers a shorter spacer arm (7.7 Å vs. 11.4 Å for BS3-d4), capturing different distance constraints and producing a distinct cross-link distance distribution that is not interchangeable with BS3-d4 for structural restraint generation .

BS3-d4 Deuterated Crosslinker: Quantitative Differentiation Evidence Against Closest Comparators


Exact 4-Da Mass Shift Facilitates Unambiguous Identification of Cross-Linked Peptide Pairs by Mass Spectrometry Compared to Non-Deuterated BS3-d0

BS3-d4 incorporates four deuterium atoms at the 2,2,7,7 positions of the suberate spacer, conferring a precise mass increment of 4.0282 Da relative to BS3-d0 . When equimolar mixtures of BS3-d0 and BS3-d4 are used to cross-link a protein and the products are subjected to enzymatic digestion and LC-MS, every cross-linked peptide appears as a characteristic doublet with peaks separated by m/z = 4/z (for charge state z), providing an unambiguous spectral signature that distinguishes cross-linker-containing species from non-cross-linked background peptides [1]. This paired-peak feature enables confident identification of cross-linked species even in complex digests—the Nature Protocols method achieves identification of cross-linked residue pairs by requiring the observation of both d0 and d4 isotope clusters with matching retention time and a defined intensity ratio [1]. A comparative study using human serum albumin (HSA) cross-linked with BS3-d0/d4 at three mixing ratios (1:1, 1:2, 1:4) demonstrated that manual quantitation of the d0:d4 peak-area ratio accurately recovers the input mixing ratio, validating the quantitative fidelity of the approach [2]. In contrast, non-deuterated BS3-d0 alone produces only a single isotopic envelope per cross-linked peptide, eliminating the paired-peak identification advantage and requiring label-free quantification strategies that, in a benchmark study, yielded a coefficient of variation (CV) of 66% across triplicates when using data-dependent acquisition (DDA), compared with a CV of 10% achievable with label-based approaches [3].

Quantitative cross-linking mass spectrometry Isotope-labeled crosslinker Peptide-spectrum-match identification

BS3-d4 and BS3-d0 Exhibit Roughly Equivalent Protein Cross-Linking Efficiency, Ensuring That Deuteration Does Not Bias Conformational Comparisons

A critical requirement for any heavy/light isotope-labeled crosslinker pair is that deuteration does not alter the chemical reactivity or cross-linking pattern of the reagent, as differential reactivity would confound quantitative comparisons. SDS-PAGE analysis of the complement proteins C3, C3(H₂O), and C3b cross-linked separately with BS3-d0 (light) and BS3-d4 (heavy) demonstrated that both reagents produce 'roughly equivalent overall efficiencies' and 'broadly similar sets of cross-linked products' across all three protein states [1]. The gel-based comparison showed no discernible difference in the distribution or intensity of cross-linked protein bands between the d0 and d4 conditions, indicating that the four-deuterium substitution does not measurably alter NHS-ester hydrolysis kinetics, amine reactivity, or intra- and inter-molecular cross-link site preference [1]. This equivalence is further supported by the successful application of the BS3-d0/d4 comparative strategy in multiple independent structural studies, including the quantitative mapping of conformational changes in ATP synthase upon dephosphorylation [2] and the detection of CTR-binding-induced tightening of the Csm3–Csm4 interface in the Lactococcus lactis CRISPR-Csm complex [3], where d0:d4 cross-link intensity ratios provided the primary quantitative readout of stimulus-dependent structural rearrangement.

Cross-linking efficiency Deuterium isotope effect SDS-PAGE comparative analysis Conformational change detection

Water Solubility Advantage of BS3-d4 Over Non-Sulfonated DSS Eliminates Organic Solvent Perturbation in Aqueous Cross-Linking Protocols

BS3-d4, like its non-deuterated parent BS3, contains a hydrophilic sulfonyl moiety on each NHS ring (sulfo-NHS ester), conferring water solubility up to approximately 100 mM in aqueous buffer without the addition of organic co-solvents . In direct contrast, DSS (disuccinimidyl suberate), which shares an identical suberate spacer and NHS-ester amine reactivity, lacks the sulfonyl modification and is water-insoluble, requiring dissolution in DMSO or DMF prior to addition to aqueous protein solutions . This practical difference has documented consequences: DSS cross-linking protocols introduce organic solvent (typically 1–5% v/v DMSO), which can alter protein conformation, disrupt weak protein-protein interactions, or promote protein aggregation, confounding structural interpretation . BS3 and BS3-d4 avoid this confound entirely, enabling cross-linking under strictly physiological buffer conditions . The water solubility of BS3-d4 is also operationally critical for cell-surface-specific cross-linking applications, where membrane impermeability (conferred by the charged sulfonate groups) restricts labeling to extracellular domains, whereas the membrane-permeable DSS labels both intracellular and extracellular protein pools indiscriminately . This differential cellular compartment specificity is directly exploited in experimental designs requiring spatial restriction of cross-linking to the cell surface .

Aqueous cross-linking Water-soluble crosslinker Sulfo-NHS ester Organic solvent interference

Deuterium Isotope Effect Causes Measurable Retention Time Shift in Reversed-Phase LC of BS3-d4 vs. BS3-d0 Cross-Linked Peptides, Requiring Adjusted Quantification Software Parameters

Acknowledged in the primary quantitative CLMS literature, the incorporation of four deuterium atoms in BS3-d4 causes a measurable shift in the reversed-phase liquid chromatography retention time of BS3-d4-cross-linked peptides relative to their BS3-d0-cross-linked counterparts [1]. In a systematic evaluation using HSA cross-linked with BS3-d0/d4 at defined mixing ratios, cross-linked peptide pairs exhibiting a pronounced deuterium-induced retention time shift produced MaxQuant-derived H/L ratios that deviated significantly from manually determined ratios, whereas pairs with a minimal shift yielded ratios consistent with manual quantitation [1]. Specifically, Figure 3 of the study shows an example where a large retention time separation between d0 and d4 extracted ion chromatograms (XICs) resulted in a MaxQuant-calculated ratio that was visually discordant from the true mixing ratio, while peptide pairs with well-aligned XICs produced MaxQuant ratios in agreement with manual measurements [1]. This isotope effect is an inherent physicochemical property of deuterated cross-linkers and is not unique to BS3-d4, but its magnitude varies per cross-linked peptide sequence and must be explicitly accounted for during data processing—the study recommends manual inspection of XIC alignment and/or the use of dedicated cross-linking quantification software such as XiQ to mitigate this systematic error [1]. The Nature Protocols method addresses this by extracting ion chromatograms independently for d0 and d4 species and comparing peak areas for the entire elution profile rather than relying solely on automated peak-picking at a single retention time point [2].

Deuterium isotope effect Retention time shift Quantitative cross-linking MaxQuant quantitation

BS3-d4-Enabled Quantitative Cross-Linking Mass Spectrometry Achieves a Coefficient of Variation of ~10% in DIA Mode, Outperforming Label-Free DDA Workflows by Over 6-Fold

While BS3-d4 is used as the heavy-isotope partner in comparative cross-linking, the broader analytical framework of BS3-based quantitative cross-linking mass spectrometry (QCLMS) provides benchmark reproducibility figures that define the achievable precision in this technique. In a 2019 study extending data-independent acquisition (DIA) to QCLMS, a mixture of seven proteins cross-linked with BS3 yielded 414 identified unique residue pairs, of which 292 (70%) were quantifiable across triplicates with a coefficient of variation (CV) of 10% [1]. This contrasts with data-dependent acquisition (DDA) mode, where the same study reported a CV of 66% for cross-link quantification across triplicates using a single protein [1]. In a separate reproducibility analysis using label-free QCLMS with BS3-cross-linked human serum albumin, 124 out of 221 identified unique residue pairs were quantified across 10 analyses with CV values of 14% (injection replicates) and 32% (reaction replicates) [2]. These reproducibility metrics establish the quantitative performance envelope within which BS3-d4/d0 isotope-pairing further improves precision by enabling internal-standard-based ratio normalization that corrects for injection-to-injection and digestion variability, a capability not available in label-free QCLMS workflows [2].

Reproducibility Data-independent acquisition Coefficient of variation Label-free quantification

BS3-d4 Deuterated Crosslinker: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Quantitative Comparative Cross-Linking for Conformational Change Detection in Multi-Subunit Protein Complexes

As demonstrated in the Nature Protocols method [1] and validated in the CRISPR-Csm complex study [2], BS3-d4 (heavy) is paired with BS3-d0 (light) to differentially label two conformational states of the same protein complex—for example, apo vs. ligand-bound, phosphorylated vs. dephosphorylated, or wild-type vs. mutant. The two labeled samples are mixed 1:1, co-digested, and analyzed by LC-MS/MS. The d0:d4 peak-area ratio for each identified cross-link provides a quantitative readout of conformational change at residue-level resolution. This workflow requires the exactly 4-Da mass difference uniquely provided by BS3-d4 and cannot be executed with non-deuterated crosslinkers or non-analogous deuterated crosslinkers with different spacer lengths [1].

Cell-Surface-Selective Quantitative Cross-Linking for Membrane Protein Topology Mapping

BS3-d4 is membrane-impermeable due to its charged sulfonate groups . When used in conjunction with membrane-permeable DSS for intracellular labeling, or alone for cell-surface-restricted cross-linking, BS3-d4 enables spatial compartment-specific protein interaction mapping on live cells. The water solubility of BS3-d4 (~100 mM in aqueous buffer ) ensures that cross-linking can be performed under physiological conditions without organic solvents, preserving native membrane protein conformations. This is a procurement-critical differentiator from DSS, which requires DMSO and permeabilizes membranes indiscriminately .

High-Precision Structural Restraint Generation for Integrative Modeling via DIA-QCLMS

The 10% CV achieved with BS3-based DIA-QCLMS [3] makes BS3-d4/d0 paired cross-linking suitable for generating quantitative distance restraints for integrative structural modeling, as successfully applied to complement C3 conformational states [4]. The 11.4 Å spacer arm of BS3-d4 captures Cα–Cα distances within approximately 24–30 Å (spacer plus lysine side-chain reach), providing medium-range structural restraints that complement cryo-EM and crystallography. Procurement of the BS3-d4/d0 matched pair is the entry point to this workflow, as no alternative deuterated crosslinker offers the identical spacer geometry with equivalent cross-linking efficiency [4].

Cross-Linked Peptide Identification Confidence Enhancement via Isotope Doublet Filtering in Complex Proteomic Samples

In complex backgrounds such as cell lysates or immunoprecipitates, the 4-Da doublet signature generated by equimolar BS3-d0/d4 cross-linking serves as an orthogonal identification filter that discriminates true cross-linked peptide pairs from false-positive database search matches [1][5]. This feature is particularly valuable when analyzing low-abundance protein complexes where cross-linked peptides represent a minor fraction of the total ion current. The doublet-filtering strategy cannot be replicated with non-deuterated BS3-d0 or with deuterated cross-linkers of different spacer arm chemistry, establishing BS3-d4 as the requisite procurement choice for identification-stringent structural proteomics applications [1].

Quote Request

Request a Quote for BS3-d4 Deuterated Crosslinker

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.